

Enalaprilat D5: A Comparative Guide to Purity and Analytical Standards

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Compound of Interest

Compound Name: *Enalaprilat D5*

Cat. No.: *B10799935*

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For researchers and drug development professionals, the quality and purity of analytical standards are paramount. This guide provides a comprehensive comparison of **Enalaprilat D5**, a deuterated internal standard for the ACE inhibitor Enalaprilat, focusing on its certificate of analysis, purity assessment, and comparison with other analytical alternatives.

Certificate of Analysis: Typical Specifications

While a specific Certificate of Analysis (CoA) for a single batch of **Enalaprilat D5** is proprietary to the manufacturer, a typical CoA will include the following key information. The data presented here is a composite representation based on information from various suppliers.^[1]
^[2] **Enalaprilat D5** is commonly used as an internal standard in analytical and pharmacokinetic research.^[3]

Parameter	Typical Specification
Chemical Name	((S)-1-Carboxy-3-(phenyl-d5)propyl)-L-alanyl-L-proline
CAS Number	349554-00-3
Molecular Formula	C ₁₈ H ₁₉ D ₅ N ₂ O ₅
Molecular Weight	353.4 g/mol
Purity (by HPLC)	>95% [4]
Isotopic Purity	Typically ≥98% Deuterium incorporation
Appearance	White to off-white solid
Solubility	Soluble in Methanol
Storage	-20°C [4]

Purity Assessment: Experimental Protocols

The purity of **Enalaprilat D5** and the quantification of Enalaprilat in various samples are primarily determined using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a widely used technique for assessing the purity of pharmaceutical standards and identifying any related impurities.

Experimental Protocol:

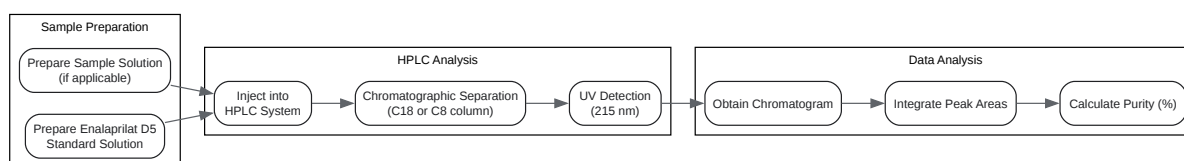
A common approach involves a reversed-phase HPLC method.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Grace Platinum C8 EPS column (4.6 mm i.d. X 250 mm, 5 µm) or a similar C18 column (e.g., ZORBAX Eclipse XDB-C18).

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mmol phosphate buffer adjusted to pH 2.2) and an organic solvent like acetonitrile. A typical composition could be acetonitrile and phosphate buffer at pH 3.0.
- Flow Rate: Typically around 1.0 to 2.0 mL/min.
- Detection: UV detection at 215 nm.
- Temperature: Column oven temperature can be maintained at ambient temperature or elevated, for instance, at 55°C.

The specificity of the method is established by demonstrating that there is no interference from placebo and potential degradation products.

Workflow for HPLC Purity Assessment



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Caption: Workflow for HPLC Purity Assessment of **Enalaprilat D5**.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is the gold standard for the accurate quantification of Enalapril and its active metabolite, Enalaprilat, in biological matrices, where **Enalaprilat D5** serves as an internal standard.

Experimental Protocol:

- Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
- Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma samples. This involves adding a solvent like ice-cold acetonitrile to the plasma sample containing the internal standard (**Enalaprilat D5**), followed by vortexing and centrifugation.
- Chromatographic Conditions:
 - Column: A C18 analytical column (e.g., 50 mm × 3 mm, 5 μm).
 - Mobile Phase: A gradient system using 0.1% formic acid in water and 0.1% formic acid in methanol is often employed.
 - Flow Rate: A typical flow rate is 0.5 mL/min.
- Mass Spectrometry:
 - Ionization: Positive electrospray ionization (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass transitions for Enalaprilat and **Enalaprilat D5** are monitored. For example, m/z 349 → 206 for Enalaprilat and m/z 354.20 → 211.20 for **Enalaprilat D5**.

Signaling Pathway for LC-MS/MS Quantification



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Caption: LC-MS/MS Quantification of Enalaprilat using **Enalaprilat D5**.

Comparison with Alternatives

The primary role of **Enalaprilat D5** is as an internal standard for the quantitative analysis of Enalaprilat. The ideal internal standard is a stable, isotopically labeled version of the analyte.

Standard	Application	Advantages	Disadvantages
Enalaprilat D5	Internal Standard for LC-MS/MS	<ul style="list-style-type: none">- Co-elutes with the analyte, correcting for matrix effects and variations in sample preparation and instrument response.- High mass difference from the unlabeled analyte prevents isotopic crosstalk.	<ul style="list-style-type: none">- Higher cost compared to non-labeled standards.
Non-labeled Enalaprilat	External Standard, Calibrator	<ul style="list-style-type: none">- Lower cost.	<ul style="list-style-type: none">- Does not account for matrix effects or variability in sample processing, potentially leading to less accurate quantification in complex matrices.
Other ACE Inhibitor Analogs	Potential Internal Standards	<ul style="list-style-type: none">- May be lower cost than a deuterated standard.	<ul style="list-style-type: none">- Different chromatographic behavior and ionization efficiency compared to Enalaprilat can lead to inaccurate quantification.

In conclusion, while non-labeled standards have their place in analytical workflows, for bioanalytical studies requiring high accuracy and precision, the use of a deuterated internal standard like **Enalaprilat D5** is the industry-standard and scientifically preferred method. Its use in LC-MS/MS assays ensures reliable and robust quantification of Enalaprilat in biological samples.

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References

- 1. Enalaprilat D5 | CAS No- 349554-00-3 | Simson Pharma Limited [simsonpharma.com]
- 2. Enalaprilat D5 | CAS No: 349554-00-3 [aquigenbio.com]
- 3. veeprho.com [veeprho.com]
- 4. Enalapril Diketopiperazine | LGC Standards [lgcstandards.com]
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